

# An In-depth Technical Guide to the Chemical Structure Elucidation of Neobritannilactone B

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Compound of Interest		
Compound Name:	Neobritannilactone B	
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### Introduction

**Neobritannilactone B** is a sesquiterpene lactone, a class of natural products recognized for their wide range of biological activities.[1] Isolated from the flowers of Inula britannica, a plant with a history in traditional medicine, the determination of its complex chemical structure is crucial for understanding its therapeutic potential and for enabling further research and development.[1] The structural elucidation of **Neobritannilactone B** was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide provides a detailed overview of the key spectroscopic data and the experimental protocols employed in the characterization of this compound.[1]

## **Data Presentation**

The spectroscopic data are pivotal in piecing together the molecular architecture of **Neobritannilactone B**. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data, which are fundamental for determining the carbon-hydrogen framework of the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Neobritannilactone B** (CDCl<sub>3</sub>)[1]



Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
1	4.95	d	9.6
2	2.15	m	
3	1.80	m	
3	1.65	m	
4	2.05	m	
5	3.98	d	9.6
6	4.25	t	9.0
7	2.85	m	
9	1.95	m	
9	1.75	m	
10	1.50	S	
11	2.55	m	
13	1.20	d	7.0
14	1.15	d	7.0

| 15 | 1.05 | d | 7.0 |

Table 2: 13C NMR Spectroscopic Data for Neobritannilactone B (CDCl3)



Position	Chemical Shift (δ) ppm
1	82.3
2	35.2
3	28.7
4	45.1
5	78.9
6	75.4
7	42.6
8	170.2
9	30.5
10	40.8
11	48.9
12	177.5
13	17.8
14	21.5

| 15 | 15.9 |

## **Experimental Protocols**

The successful elucidation of **Neobritannilactone B**'s structure relied on precise and well-executed experimental procedures.

Isolation of **Neobritannilactone B**[1] The air-dried flowers of Inula britannica were extracted with methanol (MeOH). The resulting crude extract was then subjected to a liquid-liquid partition between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, containing a mixture of compounds, was further purified using a series of chromatographic separation techniques to yield pure **Neobritannilactone B**.[1]







NMR Spectroscopy[1] Both <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired using a Bruker Avance 500 MHz spectrometer. The purified sample of **Neobritannilactone B** was dissolved in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts were reported in parts per million (ppm) and were referenced to tetramethylsilane (TMS) as an internal standard.[1]

Mass Spectrometry[1] High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters SYNAPT G2-Si mass spectrometer.[1] This technique was instrumental in determining the elemental composition of **Neobritannilactone B**, which is a critical piece of information for confirming the molecular formula.

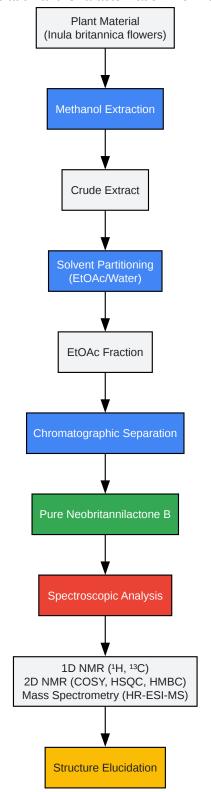
## **Visualization of Methodologies**

Workflow for Isolation and Structural Elucidation

The following diagram illustrates the systematic workflow followed for the isolation and structural characterization of **Neobritannilactone B**.

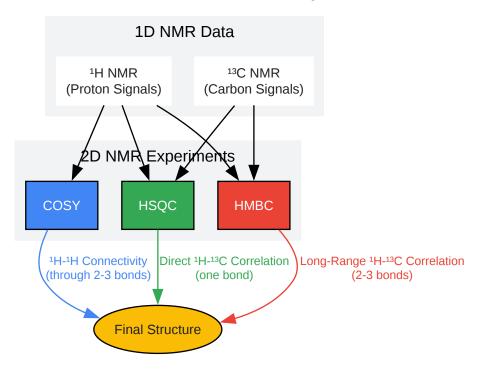


#### Isolation and Characterization Workflow





#### 2D NMR Correlation Logic



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## References

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